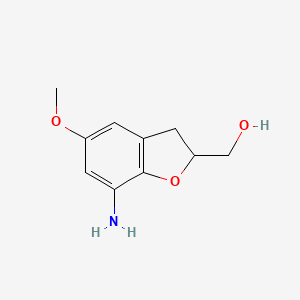
(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an amino group at the 7th position, a methoxy group at the 5th position, and a hydroxymethyl group at the 2nd position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Functional Groups: The amino and methoxy groups can be introduced through substitution reactions using appropriate reagents.
Reduction and Functionalization: The hydroxymethyl group can be introduced through reduction reactions, such as the reduction of a corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like methyl iodide (CH3I) for methylation and various halides for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, lacking the amino, methoxy, and hydroxymethyl groups.
(7-Amino-2,3-dihydro-1-benzofuran-2-yl)methanol: Similar structure but without the methoxy group.
(5-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol: Similar structure but without the amino group.
Uniqueness
(7-Amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of both amino and methoxy groups, along with the hydroxymethyl group, allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(7-amino-5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H13NO3/c1-13-7-2-6-3-8(5-12)14-10(6)9(11)4-7/h2,4,8,12H,3,5,11H2,1H3 |
InChI Key |
DQCZBGNUXFKWPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)N)OC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



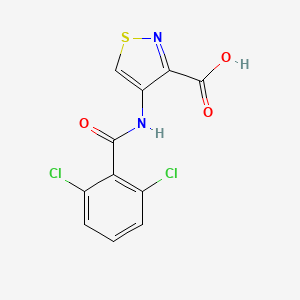
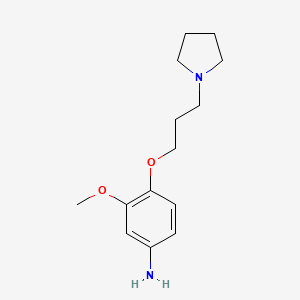
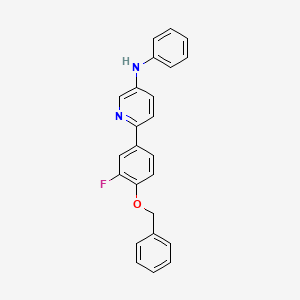
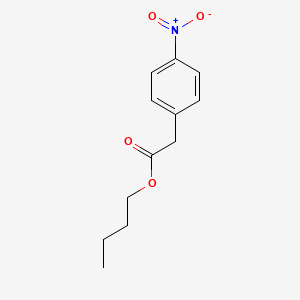
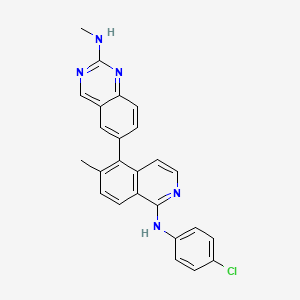
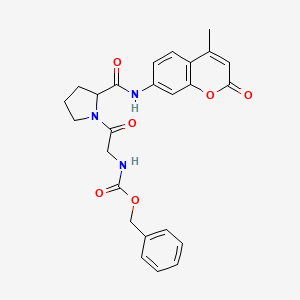




![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)
